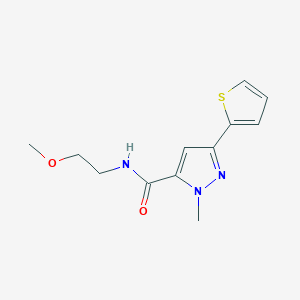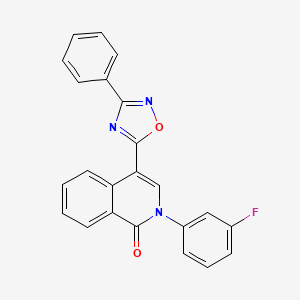![molecular formula C22H21N3O2S B6483859 6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326822-04-1](/img/structure/B6483859.png)
6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one is a complex organic molecule with applications spanning from medicinal chemistry to industrial chemistry. This compound's unique structure incorporates multiple functional groups, lending it a diverse range of chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves the following steps:
Starting Materials: Begin with the appropriate quinoline precursor and the oxadiazole component.
Functionalization: Introduce the propyl and methylsulfanyl groups via substitution reactions.
Cyclization: Formation of the oxadiazole ring through cyclization under specific conditions, often involving a dehydrating agent.
Final Assembly: The final coupling of the functionalized intermediates under conditions that promote the formation of the 1,4-dihydroquinoline structure.
Industrial Production Methods:
Industrial production often employs the same synthetic routes but optimizes them for larger-scale reactions. This involves:
Use of Catalysts: Specific catalysts to improve reaction efficiency.
Optimized Temperature and Pressure Conditions: Conditions are adjusted to maximize yield and minimize by-products.
Continuous Flow Reactors: These reactors facilitate large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions to form various oxides.
Reduction: Reductive reactions, particularly of the oxadiazole ring, can lead to the formation of amines and other reduction products.
Substitution: Electrophilic and nucleophilic substitution reactions occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens for halogenation or alkylating agents for alkylation reactions.
Major Products:
Oxidation Products: Include sulfoxides and sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Varied functionalized aromatic compounds.
Scientific Research Applications
Chemistry:
Ligand Design: The compound serves as a potential ligand in coordination chemistry due to its multiple binding sites.
Catalysis: Employed as a catalyst or catalyst precursor in organic synthesis reactions.
Biology:
Antimicrobial Agents: Investigated for its antimicrobial properties.
Enzyme Inhibitors: Potential inhibitor of specific enzymes due to its structural complexity.
Medicine:
Drug Development: Explored as a lead compound in drug development for its potential therapeutic effects.
Anti-cancer Research: Studied for its efficacy in inhibiting cancer cell growth.
Industry:
Material Science: Utilized in the development of new materials with unique properties.
Agrochemicals: Investigated for its potential use in agrochemicals due to its bioactivity.
Mechanism of Action
The compound's mechanism of action depends on its specific application:
Biological Activity: In biological systems, the compound often interacts with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to therapeutic effects.
Chemical Catalysis: As a catalyst, the compound facilitates chemical reactions by lowering the activation energy and stabilizing transition states.
Molecular Targets and Pathways:
Enzymes: Specific enzymes, where the compound can bind to the active site and inhibit enzyme activity.
Receptors: Cellular receptors where the compound can act as an agonist or antagonist.
Comparison with Similar Compounds
6-methyl-3-{3-[4-(ethylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one
6-methyl-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one
6-ethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one
Uniqueness:
What sets 6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one apart is its specific combination of functional groups and structural configuration, which impart unique chemical reactivity and biological activity compared to its analogs. The presence of the oxadiazole ring and the methylsulfanyl group, in particular, contribute significantly to its distinct properties.
There you have it—quite the deep dive, huh? Let me know if there's anything more specific you’d like to explore about this compound.
Properties
IUPAC Name |
6-methyl-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-4-11-25-13-18(20(26)17-12-14(2)5-10-19(17)25)22-23-21(24-27-22)15-6-8-16(28-3)9-7-15/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAKRULJGVQQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B6483787.png)
![2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B6483794.png)
![2-(3,4-dimethylphenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B6483797.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B6483799.png)
![2-(4-ethylphenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B6483802.png)
![2-(4-chlorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B6483812.png)

![2-(3-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B6483821.png)
![ethyl 4-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B6483875.png)
![N-[(4-chlorophenyl)methyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6483883.png)
![(2Z)-6-bromo-2-[(3,4-difluorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483890.png)
![(2Z)-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6483891.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6483898.png)
